5-(4-cinnamoyl-1-piperazinyl)-N-cyclopropyl-2-nitroaniline
Übersicht
Beschreibung
5-(4-cinnamoyl-1-piperazinyl)-N-cyclopropyl-2-nitroaniline, also known as CPI-1205, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various cancers.
Wirkmechanismus
5-(4-cinnamoyl-1-piperazinyl)-N-cyclopropyl-2-nitroaniline inhibits the activity of EZH2 by binding to the enzyme's catalytic site and preventing it from methylating histone proteins. Histone methylation is a critical epigenetic modification that regulates gene expression and plays a key role in cancer development and progression. By inhibiting EZH2, 5-(4-cinnamoyl-1-piperazinyl)-N-cyclopropyl-2-nitroaniline can alter the expression of genes involved in cell growth, differentiation, and apoptosis, leading to cancer cell death.
Biochemical and Physiological Effects:
5-(4-cinnamoyl-1-piperazinyl)-N-cyclopropyl-2-nitroaniline has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, 5-(4-cinnamoyl-1-piperazinyl)-N-cyclopropyl-2-nitroaniline has been shown to decrease the levels of EZH2 and its downstream targets, such as cyclin D1 and Bcl-2, which are involved in cell cycle regulation and apoptosis. 5-(4-cinnamoyl-1-piperazinyl)-N-cyclopropyl-2-nitroaniline has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as docetaxel and cisplatin.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 5-(4-cinnamoyl-1-piperazinyl)-N-cyclopropyl-2-nitroaniline is its specificity for EZH2, which reduces the risk of off-target effects and toxicity. 5-(4-cinnamoyl-1-piperazinyl)-N-cyclopropyl-2-nitroaniline has also been shown to have good pharmacokinetic properties, such as high oral bioavailability and good tissue penetration. However, one limitation of 5-(4-cinnamoyl-1-piperazinyl)-N-cyclopropyl-2-nitroaniline is its relatively short half-life, which may require frequent dosing in clinical settings. In addition, the optimal dose and schedule of 5-(4-cinnamoyl-1-piperazinyl)-N-cyclopropyl-2-nitroaniline for different types of cancer and patient populations are still being investigated.
Zukünftige Richtungen
There are several future directions for the development of 5-(4-cinnamoyl-1-piperazinyl)-N-cyclopropyl-2-nitroaniline. One direction is to investigate the combination of 5-(4-cinnamoyl-1-piperazinyl)-N-cyclopropyl-2-nitroaniline with other targeted therapies or immunotherapies for the treatment of cancer. Another direction is to develop more potent and selective EZH2 inhibitors that can overcome resistance mechanisms and improve clinical efficacy. Finally, further preclinical and clinical studies are needed to determine the safety and efficacy of 5-(4-cinnamoyl-1-piperazinyl)-N-cyclopropyl-2-nitroaniline in different types of cancer and patient populations.
Wissenschaftliche Forschungsanwendungen
5-(4-cinnamoyl-1-piperazinyl)-N-cyclopropyl-2-nitroaniline has been extensively studied in preclinical models of various cancers, including prostate cancer, neuroblastoma, and acute myeloid leukemia. In these studies, 5-(4-cinnamoyl-1-piperazinyl)-N-cyclopropyl-2-nitroaniline has been shown to inhibit the activity of the histone methyltransferase enzyme EZH2, which is overexpressed in many cancer cells and plays a critical role in cancer progression and metastasis. 5-(4-cinnamoyl-1-piperazinyl)-N-cyclopropyl-2-nitroaniline has also been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models.
Eigenschaften
IUPAC Name |
(E)-1-[4-[3-(cyclopropylamino)-4-nitrophenyl]piperazin-1-yl]-3-phenylprop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c27-22(11-6-17-4-2-1-3-5-17)25-14-12-24(13-15-25)19-9-10-21(26(28)29)20(16-19)23-18-7-8-18/h1-6,9-11,16,18,23H,7-8,12-15H2/b11-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRJIVGVVLREJA-IZZDOVSWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=CC(=C2)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC2=C(C=CC(=C2)N3CCN(CC3)C(=O)/C=C/C4=CC=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.